Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate
Description
Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate (CAS: 1159822-80-6) is a synthetic organic compound characterized by a benzoate ester core substituted at the 2-position with a 4-chloropyrimidin-2-yloxy group. Its molecular formula is C₁₂H₉ClN₂O₃, with a molecular weight of 264.68 g/mol (calculated based on structural analogs) . The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions, yielding a solid with a purity of ≥95% . Key structural features include:
- A methyl ester group at the 1-position of the benzene ring.
- A pyrimidine ring substituted with chlorine at the 4-position and linked via an ether oxygen at the 2-position.
This compound serves as an intermediate in medicinal chemistry and agrochemical research, particularly in the development of kinase inhibitors or herbicides due to the pyrimidine moiety’s ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
methyl 2-(4-chloropyrimidin-2-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-17-11(16)8-4-2-3-5-9(8)18-12-14-7-6-10(13)15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBMVEVLKOCOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695145 | |
| Record name | Methyl 2-[(4-chloropyrimidin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-80-6 | |
| Record name | Methyl 2-[(4-chloropyrimidin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate typically involves the reaction of 2-hydroxybenzoic acid methyl ester with 4-chloropyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the pyrimidine ring.
Oxidation and Reduction Reactions: The benzoate moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative.
Scientific Research Applications
Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activities. The benzoate moiety can also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related to Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate, differing in substituent positions, halogenation, or ester groups:
Key Observations:
Substituent Position and Electronic Effects: The 4-chloro group on the pyrimidine ring in the target compound enhances electrophilicity compared to non-halogenated analogs (e.g., Methyl 4-(pyrimidin-2-yloxy)benzoate) . This increases reactivity in nucleophilic substitution reactions. Replacement of the ether oxygen with a carbamoyl group (as in Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate) reduces solubility in non-polar solvents due to increased hydrogen-bonding capacity .
Ester Group Variations: Ethyl esters (e.g., Ethyl 4-(2-chloropyrimidin-4-yl)benzoate) exhibit lower crystallinity than methyl esters, as evidenced by broader melting ranges . The thienopyrimidine core in Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate introduces steric hindrance, reducing metabolic stability compared to simpler pyrimidines .
Biological Relevance: Pyrimidine derivatives with chlorine substituents (e.g., this compound) show enhanced binding to ATP pockets in kinases, making them candidates for anticancer agents . Thienopyrimidine analogs demonstrate superior fluorescence properties, useful in bioimaging .
Physicochemical Properties
| Property | This compound | Methyl 4-(pyrimidin-2-yloxy)benzoate | Ethyl 4-(2-chloropyrimidin-4-yl)benzoate |
|---|---|---|---|
| LogP (Predicted) | 2.06 | 2.06 | 3.0 |
| PSA (Ų) | 61.3 | 61.3 | 52.1 |
| Solubility in Water | Low | Moderate | Low |
| Hydrogen Bond Acceptors | 5 | 5 | 4 |
Notes:
Biological Activity
Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate is an organic compound that has garnered interest due to its diverse biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structure featuring a benzoate moiety linked to a 4-chloropyrimidine ring, exhibits potential therapeutic properties that are being actively researched.
Chemical Structure and Properties
- Molecular Formula : C12H10ClN2O3
- Structural Features : The compound consists of an aromatic benzoate group and a heterocyclic chloropyrimidine, which contributes to its chemical reactivity and biological interactions.
Biological Activities
Research has indicated that this compound possesses various biological activities, including:
- Anticancer Properties : Similar compounds in the pyrimidine class have demonstrated anticancer effects by targeting specific receptor proteins. For instance, chloropyrimidine derivatives have been implicated in inhibiting the proliferation of cancer cells through interaction with key signaling pathways .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, modulating their activity. This mechanism is crucial for understanding its potential therapeutic applications. Studies suggest that it can bind to enzymes involved in metabolic pathways, thereby influencing cellular functions.
- Antimicrobial Activity : Preliminary investigations indicate that this compound could exhibit antimicrobial properties, although further studies are required to confirm these effects and elucidate the underlying mechanisms .
The proposed mechanism of action for this compound involves:
- Binding Interactions : The compound likely interacts with biological macromolecules such as proteins and enzymes, altering their function. This interaction is critical for its anticancer and antimicrobial activities.
- Modulation of Biological Pathways : By inhibiting specific enzymes or receptors, the compound can influence various biological pathways related to cell growth and apoptosis.
Table 1: Summary of Biological Activities
Case Study Example
In a study investigating the anticancer potential of pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its efficacy as a potential chemotherapeutic agent. Further mechanistic studies revealed that the compound induced apoptosis in treated cells, highlighting its role in cancer therapy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
